Febuxostat methanol solvate is a crystalline form of febuxostat, a xanthine oxidase inhibitor primarily used in the treatment of gout. This compound is notable for its solvate form, which includes methanol as a solvent of crystallization. Febuxostat is classified as a non-purine selective inhibitor of xanthine oxidase, which plays a crucial role in the metabolism of purines and the production of uric acid. The solvate form may exhibit different physical and chemical properties compared to its anhydrous counterpart, influencing its stability and bioavailability.
The synthesis of febuxostat methanol solvate involves several key steps, typically starting from 2-hydroxyl-5-cyanobenzaldehyde. A novel preparation method has been developed that emphasizes lower toxicity, reduced pollution, and higher yields compared to traditional methods.
The molecular structure of febuxostat methanol solvate can be elucidated through various spectroscopic techniques.
Febuxostat undergoes various chemical reactions during its synthesis and potential degradation pathways.
Febuxostat functions by inhibiting xanthine oxidase, thereby reducing uric acid production.
The physical and chemical properties of febuxostat methanol solvate are critical for its application in pharmaceutical formulations.
Febuxostat methanol solvate has several scientific uses primarily related to its pharmacological properties.
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8